molecular formula C12H18O2 B1583964 5,7-Dodecadiyne-1,12-diol CAS No. 74602-32-7

5,7-Dodecadiyne-1,12-diol

Cat. No. B1583964
CAS RN: 74602-32-7
M. Wt: 194.27 g/mol
InChI Key: SEWYHOMCDKWYEF-UHFFFAOYSA-N
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Description

5,7-Dodecadiyne-1,12-diol is a chemical compound with the molecular formula C12H18O2 . It has an average mass of 194.270 Da and a monoisotopic mass of 194.130676 Da .


Molecular Structure Analysis

The molecular structure of 5,7-Dodecadiyne-1,12-diol consists of 12 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,5-12H2 .


Chemical Reactions Analysis

The fundamental crystalline excitation of 5,7-dodecadiyne-1,12-diol bis [phenyl carbamate] (TCDU) single crystals results in emission of two luminescence bands . More detailed information about its chemical reactions is not available in the search results.


Physical And Chemical Properties Analysis

5,7-Dodecadiyne-1,12-diol has a molecular weight of 194.2701 . Its melting point is 49.5 °C, and its predicted boiling point is 371.8±27.0 °C . The predicted density is 1.032±0.06 g/cm3 .

Scientific Research Applications

Crystal Structure and Polymerization

The compound 5,7-Dodecadiyne-1,12-diol has been extensively studied for its crystal structure and polymerization properties. For instance, the bis-ethylurethane of 5,7-Dodecadiyne-1,12-diol forms monoclinic crystals conducive to solid-state polymerization (Wang et al., 2008). Another study highlights selective polymerization into different phases of polymer crystals, demonstrating the compound's versatility in material science applications (Kondoh et al., 2001).

Photopolymerization Studies

5,7-Dodecadiyne-1,12-diol is a focal point in photopolymerization research. A time-resolved spectroscopic study identified the formation of reactive dimers in the compound, offering insights into photopolymerization mechanisms (Itoh et al., 1996). The compound's ability to undergo polymerization upon X-ray irradiation was also demonstrated, providing a pathway for innovative material synthesis (Hori & Kispert, 1979).

Thermochromism and Phase Transition

The thermochromic phase transitions of polydiacetylenes derived from 5,7-Dodecadiyne-1,12-diol are of significant interest. Studies have investigated the structural relaxation and chromatic phase transition in polymers with side chains derived from this compound (Maekawa et al., 2013). Solid-state nuclear magnetic resonance studies also provide insight into the thermochromic phase transition of related polydiacetylene polymers (Cholli & Sandman, 2009).

Molecular Structure and Liquid Crystals

The detailed molecular structure of 5,7-Dodecadiyne-1,12-diol and its derivatives plays a critical role in the formation of liquid crystal phases. Studies have investigated the supermolecular structure, chain segregation, and liquid crystal properties of related polydiacetylenes (Wang et al., 1994), (Wang et al., 1993).

Safety And Hazards

When handling 5,7-Dodecadiyne-1,12-diol, it is recommended to wear personal protective equipment and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. Dust formation should also be avoided .

properties

IUPAC Name

dodeca-5,7-diyne-1,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWYHOMCDKWYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC#CC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225578
Record name 5,7-Dodecadiyne-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dodecadiyne-1,12-diol

CAS RN

74602-32-7
Record name 5,7-Dodecadiyne-1,12-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074602327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dodecadiyne-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74602-32-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
H Ohnuma, K Inoue, K Se, T Kotaka - Macromolecules, 1984 - ACS Publications
This note is concerned with anisotropic electrical con-ductivities of a single-crystalline form poly (diacetylene). In our previous papers, 2, 3 we reported the synthesis, characterization, …
Number of citations: 31 pubs.acs.org
AL Cholli, DJ Sandman - … Science®, Part A: Pure and Applied …, 2009 - Taylor & Francis
The polydiacetylene (PDA) from the bis-n-propylurethane of 5,7-dodecadiyne-1,12-diol (PUDO) undergoes a first order phase transition near 135C that is associated with a color …
Number of citations: 4 www.tandfonline.com
CA Sandstedt, CJ Eckhardt, MJ Downey… - Chemistry of …, 1994 - ACS Publications
Exposure of single crystals of the thermochromic polydiacetylene bis (ethylurethane)-5, 7-dodecadiyne-1, 12-diol (ETCD) to boiling chlorobenzene leads to nonthermochromic …
Number of citations: 23 pubs.acs.org
W Wang, G Lieser, G Wegner - Macromolecules, 1994 - ACS Publications
The supermolecular structure of thin films of poly {5, 7-dodecadiyne-l, 12-diol bis [((4-butoxycarbonyl) methyl) urethane]}(P-4-BCMU), a soluble polydiacetyiene, and mixturesof two P-4-…
Number of citations: 26 pubs.acs.org
H Müller, CJ Eckhardt, RR Chance… - Chemical Physics …, 1977 - Elsevier
The specular reflection spectra and photoconductivity are reported for a polydiacetylene crystal, TCDU, where the conjugation of the backbone is a repeating butatriene unit. The …
Number of citations: 30 www.sciencedirect.com
C Itoh, T Kondoh, K Tanimura - The Journal of chemical physics, 2003 - pubs.aip.org
The fundamental crystalline excitation of 5,7-dodecadiyne-1,12-diol bis[phenyl carbamate] (TCDU) single crystals results in emission of two luminescence bands peaked at 4.28 eV and …
Number of citations: 1 pubs.aip.org
DJ Sandman, MJ Downey… - … Chemistry and Physics, 1993 - Wiley Online Library
Exposure of crystals of the thermochromic polydiacetylene (PDA) of the bis(ethylurethane) of 5,7‐dodecadiyne‐1,12‐diol (ETCD) to the hot solvents chlorobenzene and N,N‐…
Number of citations: 8 onlinelibrary.wiley.com
T Kondoh, C Itoh, K Tanimura - Journal of the Physical Society of …, 2001 - journals.jps.jp
The crystals of 5,7-dodecadiyne-1,12-diol bis[phenylcarbamate] (TCDU) with the two different structures, TCDU-1 and TCDU-2, were grown from TCDU-acetone solution by controlling …
Number of citations: 2 journals.jps.jp
H Muller, E CJ, C RR, B RH - 1977 - pascal-francis.inist.fr
OPTICAL AND ELECTRICAL PROPERTIES OF A POLYDIACETYLENE CRYSTAL. POLY (5,7-DODECADIYNE-1,12-DIOL-BIS PHENYLURETHANE). CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic …
Number of citations: 24 pascal-francis.inist.fr
Y Maekawa, N Sakamoto, R Kokado, N Kajimoto… - Journal of …, 2013 - Elsevier
We have studied the phase transition of poly-5,7-dodecadiyne-1,12-diol bis[2,4-difluorophenyl carbamate] (PDA-2,4-DFPC) and poly-5,7-dodecadiyne-1,12-diol bis[3,4-difluorophenyl …
Number of citations: 4 www.sciencedirect.com

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